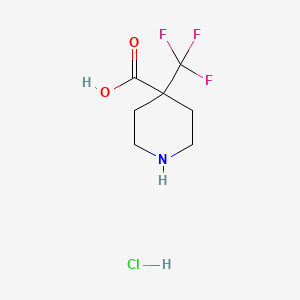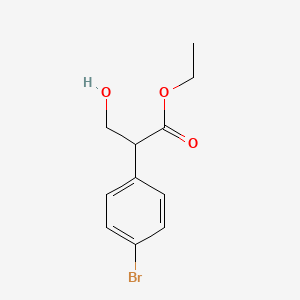
3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester
Descripción general
Descripción
3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Chemoprevention : A compound structurally similar to 3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown potential as a cancer chemopreventive agent. It exhibited promising effects in colon and tongue cancers in rats when administered through diet (Curini et al., 2006).
Synthesis of Biologically Active Compounds : Iron Lewis acid and HBF(4).OEt(2) are valuable catalysts for producing 3-hydroxy-2-arylacrylic acid ethyl esters, precursors to biologically active compounds (Dudley et al., 2004).
Ester Hydrolysis Enhancement : Hydroxy-group participation in ester hydrolysis can enhance rates significantly compared to analogous esters without hydroxy-groups (Capon et al., 1973).
Electrochemical Detection : The Bolton-Hunter reagent, involving 3-(4-hydroxyphenyl)propionic acid ester, effectively introduces an electrochemically active group into aliphatic amines for low-concentration detection by HPLC (Smith & Ghani, 1990).
Synthesis of Anti-inflammatory Compounds : Chiral aryl-hydroxy-fluorenylpropionic acids have been identified as promising anti-inflammatory agents, although structural modification can inactivate them (Burnelli et al., 1991).
Chemical Synthesis : Various methods have been developed for the synthesis of related compounds, indicating the versatility and utility of these types of chemical structures in diverse applications (e.g., Mitsui & Kudo, 1967; Beck et al., 1988; Giuglio-Tonolo et al., 2004).
Propiedades
IUPAC Name |
ethyl 2-(4-bromophenyl)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMRZKHXEAWVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



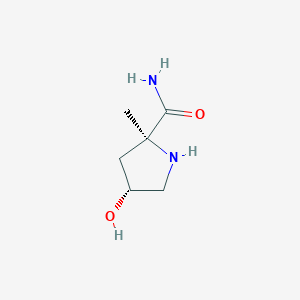
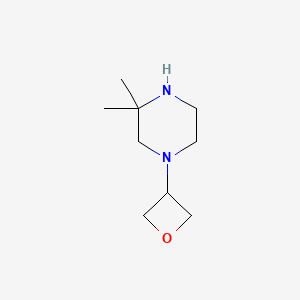
![7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane](/img/structure/B8135325.png)

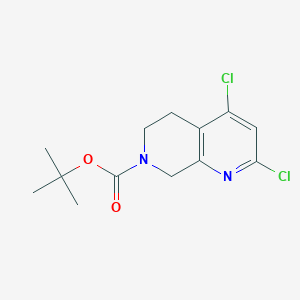

![6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B8135342.png)
![1-Methylbicyclo[4.1.0]heptan-3-one](/img/structure/B8135348.png)
![(S)-tert-Butyl 2-(6-chloro-8-methoxy-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B8135354.png)

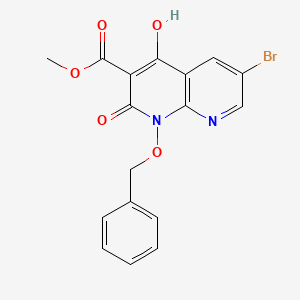
![3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B8135371.png)
![1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride](/img/structure/B8135377.png)
